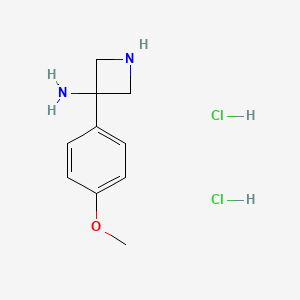
3-bromo-2-methyl-5-nitro-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-2-methyl-5-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-5-nitro-2H-indazole can be achieved through various methods. One common approach involves the bromination of 2-methyl-5-nitro-2H-indazole using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the nitration of 3-bromo-2-methyl-2H-indazole using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group at the desired position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize byproducts and ensure consistent quality.
化学反応の分析
Types of Reactions
3-bromo-2-methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), dichloromethane, room temperature.
Nitration: Concentrated sulfuric acid, nitric acid, low temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature; tin(II) chloride, hydrochloric acid.
Oxidation: Potassium permanganate, water, elevated temperature.
Major Products Formed
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Reduction: Formation of 3-bromo-2-methyl-5-amino-2H-indazole.
Oxidation: Formation of 3-bromo-2-carboxy-5-nitro-2H-indazole.
科学的研究の応用
3-bromo-2-methyl-5-nitro-2H-indazole has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-bromo-2-methyl-5-nitro-2H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The presence of the nitro group can enhance its binding affinity to certain enzymes or receptors, while the bromine atom can facilitate interactions with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
2-methyl-5-nitro-2H-indazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-bromo-2-methyl-2H-indazole:
5-bromo-2-methyl-2H-indazole: The position of the bromine atom is different, leading to variations in reactivity and biological effects.
Uniqueness
3-bromo-2-methyl-5-nitro-2H-indazole is unique due to the combination of bromine, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
73105-50-7 |
|---|---|
分子式 |
C8H6BrN3O2 |
分子量 |
256.06 g/mol |
IUPAC名 |
3-bromo-2-methyl-5-nitroindazole |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-8(9)6-4-5(12(13)14)2-3-7(6)10-11/h2-4H,1H3 |
InChIキー |
DMBSKLUKGMMXGG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




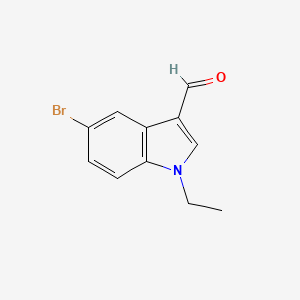


![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)

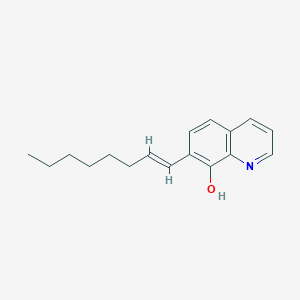
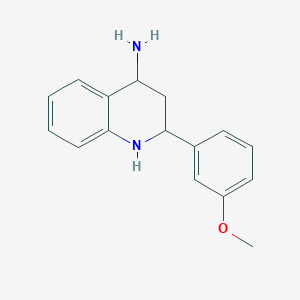
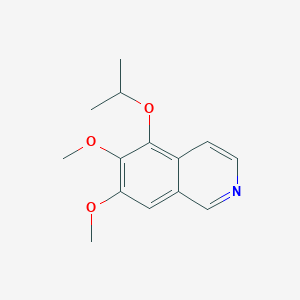
![3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B11862504.png)


